3-(4-ethylphenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-(4-ethylphenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound featuring a unique structure that includes a pyrido[2,1-b][1,3,5]thiadiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactionsCommon reagents used in these reactions include various aryl halides, amines, and nitriles, under conditions such as reflux or catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-ethylphenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent, particularly due to its ability to inhibit key enzymes and proteins involved in cancer cell proliferation.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Pharmacology: Research focuses on its potential therapeutic effects and mechanisms of action.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves the inhibition of specific molecular targets such as enzymes and receptors. This compound can interact with proteins like tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to the disruption of cellular processes essential for cancer cell survival .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors with therapeutic applications.
Uniqueness
3-(4-ethylphenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is unique due to its specific structural features and the presence of both 4-ethylphenyl and 2,4,5-trimethoxyphenyl groups. These groups contribute to its distinct biological activity and potential therapeutic applications, setting it apart from other similar compounds .
Properties
Molecular Formula |
C25H27N3O4S |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
3-(4-ethylphenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C25H27N3O4S/c1-5-16-6-8-17(9-7-16)27-14-28-24(29)11-18(20(13-26)25(28)33-15-27)19-10-22(31-3)23(32-4)12-21(19)30-2/h6-10,12,18H,5,11,14-15H2,1-4H3 |
InChI Key |
AZOORSZOEOFPPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC(=C(C=C4OC)OC)OC |
Origin of Product |
United States |
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